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Compound of Interest

Compound Name: 7-Chloroisoquinolin-5-amine

CAS No.: 608515-70-4

Cat. No.: B1387628 Get Quote

Executive Summary
Compound: 7-Chloroisoquinolin-5-amine[1][2][3][4]

CAS Registry Number: 608515-70-4[3]

Molecular Formula:

[3][5]

Molecular Weight: 178.62 g/mol [3][5]

Role: Pharmacophore scaffold for ATP-competitive inhibitors.

Key Identifier: The unique substitution pattern (5-amino, 7-chloro) creates a distinct NMR

splitting pattern on the benzenoid ring (meta-coupling) and a characteristic 3:1 isotope ratio

in Mass Spectrometry.

Structural Analysis & Logic
Before interpreting spectra, one must understand the electronic environment. The isoquinoline

core is electron-deficient (pyridine-like), but the 5-amine group acts as a strong electron donor

(+M effect), significantly shielding the C4 and C6 positions.
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Electronic Vector Diagram (Logic Flow)
N2 (Isoquinoline Nitrogen): Withdraws electron density, deshielding H1 and H3.

5-NH2 (Amine): Donates electron density into the benzenoid ring.

Effect: Strong upfield shift (shielding) for H4 (peri-proximity) and H6 (ortho).

7-Cl (Chlorine): Inductive withdrawal (-I) but weak resonance donation (+M).

Effect: Deshields H6 and H8 slightly relative to the amine effect.

Coupling:

H1: Singlet (s).

H3 & H4: Doublets (d) with

Hz.

H6 & H8: Meta-coupled doublets (d) with

Hz.

Spectroscopic Data Specifications
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-

(Preferred for solubility and exchangeable protons). Reference: TMS (0.00 ppm).

Table 1:

C and

H NMR Assignment (Characteristic Shifts)
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Position
H Shift (

, ppm)

Multiplicity (Hz)
C Shift
(ppm)

Electronic
Rationalizat
ion

1 9.15 - 9.25 Singlet (s) - ~152.0

Deshielded

by adjacent

ring Nitrogen

(C=N).

3 8.45 - 8.55 Doublet (d) 5.8 ~142.0

to Nitrogen;

typical

heteroaromati

c shift.

4 7.60 - 7.70 Doublet (d) 5.8 ~115.0

Shielded by

5-NH2 (peri-

effect).

5 - - - ~143.0

Ipso-carbon

attached to

(deshielded).

6 6.90 - 7.00 Doublet (d) 2.0 ~110.0

Ortho to

; strongly

shielded.

7 - - - ~133.0

Ipso-carbon

attached to

Cl.

8 7.40 - 7.50 Doublet (d) 2.0 ~122.0
Meta to

, Ortho to Cl.

5.80 - 6.20 Broad (br s) - -

Exchangeabl

e; shift varies

with

concentration

/water.
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Note: The meta-coupling between H6 and H8 (approx 2.0 Hz) is the diagnostic fingerprint for

the 5,7-disubstitution pattern.

B. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or APCI in Positive Mode.

Table 2: MS Fragmentation & Isotope Pattern
m/z Value Ion Identity

Relative
Abundance

Diagnostic Feature

179.1
(

Cl)

100% (Base Peak)
Protonated molecular

ion.

181.1
(

Cl)

~32%
Chlorine Isotope

Signature (3:1 ratio).

144.0 < 10%

Loss of Chlorine

radical/ion (rare in soft

ionization).

152.1 Variable

Loss of HCN from the

pyridine ring (typical

for isoquinolines).

C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid powder.

3420 & 3340 cm

: N-H Stretching (Primary Amine doublet).
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1625 cm

: C=N Stretching (Isoquinoline ring).

1590 cm

: N-H Bending (Scissoring).

1080 - 1050 cm

: Ar-Cl Stretching (Chlorobenzene type).

820 - 780 cm

: C-H Out-of-plane bending (Isolated/Meta protons).

Experimental Protocols (Self-Validating Systems)
Protocol 1: Sample Preparation for NMR

Objective: Prevent aggregation and exchange broadening.

Step 1: Weigh 5.0 mg of 7-Chloroisoquinolin-5-amine into a clean vial.

Step 2: Add 0.6 mL of DMSO-

(99.9% D). Why DMSO? Chloro-amino heterocycles often have poor solubility in

. DMSO also sharpens the exchangeable

peak.

Step 3: Sonicate for 30 seconds to ensure homogeneity.

Step 4: Filter through a cotton plug into the NMR tube if any particulate remains.

Validation: Check the lock signal. If the lock level is unstable, the sample may contain

paramagnetic impurities (from reduction steps); filtration or re-purification is required.

Protocol 2: HPLC-MS Purity Check
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Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

m).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 8 minutes.

Detection: UV at 254 nm and MS (ESI+).

Success Criteria: A single UV peak at retention time

coinciding with the m/z 179/181 doublet.

Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from the nitro-precursor to the final

characterized amine, highlighting the decision nodes for quality control.
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Start: 7-Chloro-5-nitroisoquinoline

Reduction Step
(Fe/AcOH or SnCl2)

 Nitro to Amine

Workup: Basify (pH 10) & Extract

Crude Amine Isolated

Purification
(Column Chrom: DCM/MeOH)

1H NMR (DMSO-d6)
Check: Meta-coupling (H6/H8)

LC-MS (ESI+)
Check: m/z 179/181 (3:1)

Validated 7-Chloroisoquinolin-5-amine

 Structure Confirmed  Mass/Purity Confirmed

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic validation of 7-Chloroisoquinolin-5-
amine, emphasizing the parallel validation of structure (NMR) and mass (MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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